molecular formula C12H13BrO4 B4647381 2-bromo-6-ethoxy-4-formylphenyl propionate

2-bromo-6-ethoxy-4-formylphenyl propionate

Cat. No.: B4647381
M. Wt: 301.13 g/mol
InChI Key: QUKLZJBTRFIFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-6-ethoxy-4-formylphenyl propionate, also known as BEFP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of 2-bromo-4-formylphenyl propionate and has been synthesized through various methods.

Mechanism of Action

2-bromo-6-ethoxy-4-formylphenyl propionate is a fluorescent probe that reacts with ROS to produce a fluorescent signal. The mechanism of action involves the oxidation of the formyl group in this compound by ROS, which results in the formation of a fluorescent product. In PDT, this compound is activated by light to produce singlet oxygen, which can induce cell death in cancer cells. The mechanism of action of this compound in protein-protein interactions and enzyme activity is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal effects on cell viability. It has been used in live-cell imaging to detect ROS in cells and tissues. In PDT, this compound has been shown to induce cell death in cancer cells. The biochemical and physiological effects of this compound in protein-protein interactions and enzyme activity are still under investigation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-6-ethoxy-4-formylphenyl propionate in lab experiments include its high sensitivity and selectivity for detecting ROS, its low toxicity, and its ability to be used in live-cell imaging. The limitations of using this compound include its limited solubility in aqueous solutions and its potential interference with other fluorescent probes.

Future Directions

For the use of 2-bromo-6-ethoxy-4-formylphenyl propionate in scientific research include the development of new synthesis methods to improve yield and purity, the investigation of its mechanism of action in protein-protein interactions and enzyme activity, and the development of new applications for this compound in biomedical research. Additionally, the use of this compound in combination with other fluorescent probes may provide new insights into cellular processes and disease mechanisms.

Scientific Research Applications

2-bromo-6-ethoxy-4-formylphenyl propionate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. Additionally, it has been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. This compound has also been used in the study of protein-protein interactions and enzyme activity.

Properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-11(15)17-12-9(13)5-8(7-14)6-10(12)16-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKLZJBTRFIFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1Br)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.